Cas no 81870-98-6 (4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride)

4-Oxo-3,4-dihydroquinazoline-6-sulfonyl chloride is a reactive sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide-based compounds. Its quinazoline core provides a versatile scaffold for pharmaceutical and agrochemical applications, enabling the introduction of sulfonamide functionalities into target molecules. The sulfonyl chloride group offers high reactivity for nucleophilic substitution reactions, facilitating efficient derivatization with amines or other nucleophiles. This compound is valued for its stability under controlled conditions and its utility in constructing complex heterocyclic systems. Proper handling under inert conditions is recommended due to its moisture sensitivity. Suitable for research and industrial-scale synthesis requiring precise functionalization.
4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride structure
81870-98-6 structure
Product Name:4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride
CAS No:81870-98-6
MF:C8H5ClN2O3S
MW:244.654899358749
CID:2094811
PubChem ID:135702410
Update Time:2025-05-20

4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride
    • CS-0261671
    • 81870-98-6
    • 849-794-8
    • F2158-1813
    • D86169
    • OVVWJBGQGDOQIG-UHFFFAOYSA-N
    • EN300-79467
    • 4-oxo-3H-quinazoline-6-sulfonyl chloride
    • AKOS006223414
    • 4-oxo-3,4-dihydroquinazoline-6-sulfonylchloride
    • 3,4-dihydro-4-oxo-6-quinazolinesulfonyl chloride
    • Z1203132982
    • GS3152
    • SCHEMBL3659063
    • Inchi: 1S/C8H5ClN2O3S/c9-15(13,14)5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
    • InChI Key: OVVWJBGQGDOQIG-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC2=C(C(NC=N2)=O)C=1)(=O)=O

Computed Properties

  • Exact Mass: 243.9709409Da
  • Monoisotopic Mass: 243.9709409Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 401
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 84Ų

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Additional information on 4-oxo-3,4-dihydroquinazoline-6-sulfonyl chloride

4-Oxo-3,4-Dihydroquinazoline-6-Sulfonyl Chloride (CAS No. 81870-98-6)

The compound 4-Oxo-3,4-Dihydroquinazoline-6-Sulfonyl Chloride (CAS No. 81870-98-6) is a highly specialized organic compound with significant applications in the fields of organic synthesis and materials science. This compound belongs to the class of quinazoline derivatives, which have been extensively studied due to their unique chemical properties and potential for use in drug development and advanced materials. The sulfonyl chloride functional group in this molecule adds versatility to its reactivity, making it a valuable intermediate in various chemical transformations.

Recent studies have highlighted the importance of quinazoline derivatives in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. The 4-Oxo group in this compound contributes to its ability to participate in nucleophilic substitutions and other key reactions, making it a versatile building block for constructing complex molecular architectures. Researchers have also explored the use of this compound in the synthesis of heterocyclic compounds, which are essential components of many pharmaceutical agents.

The synthesis of 4-Oxo-3,4-Dihydroquinazoline-6-Sulfonyl Chloride involves a series of carefully controlled reactions, often starting from readily available starting materials such as quinazoline precursors. The introduction of the sulfonyl chloride group is typically achieved through sulfonation followed by chlorination, ensuring high purity and stability of the final product. This compound is known for its stability under mild conditions, making it suitable for a wide range of applications.

In terms of physical properties, 4-Oxo-3,4-Dihydroquinazoline-6-Sulfonyl Chloride exhibits a melting point that is consistent with other sulfonyl chloride derivatives, indicating its suitability for thermal processing in synthetic protocols. Its solubility characteristics also make it amenable to both polar and non-polar solvents, depending on the specific reaction requirements.

One of the most promising areas of research involving this compound is its application in the development of advanced polymers and materials with tailored electronic properties. The quinazoline core provides a rigid aromatic system that can be further functionalized to achieve desired electronic characteristics. For instance, recent studies have demonstrated the potential of this compound as a precursor for synthesizing high-performance organic semiconductors used in electronic devices such as field-effect transistors (FETs) and light-emitting diodes (LEDs).

Moreover, the sulfonyl chloride group enables this compound to act as an effective electrophilic reagent in various coupling reactions. This property has been exploited in the synthesis of peptide bonds and other bioactive molecules, where precise control over reaction conditions is crucial for achieving high yields and selectivity.

In conclusion, 4-Oxo-3,4-Dihydroquinazoline-6-Sulfonyl Chloride (CAS No. 81870-98-6) stands out as a critical intermediate in modern organic synthesis. Its unique combination of structural features and functional groups makes it an invaluable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications for this compound, its role in advancing chemical science is expected to grow significantly.

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